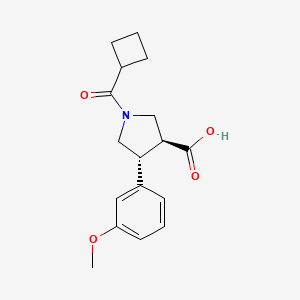

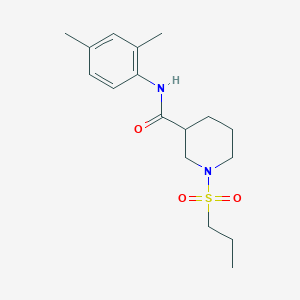

![molecular formula C14H18N6O B5572157 5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)

5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave conditions. The synthesis of the required 3-oxo butyramide precursor can be carried out by microwave irradiative condensation of 2-amino-4,6dimethyl pyrimidine with ethyl acetoacetate (Deohate & Palaspagar, 2020).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives showcases intramolecular and intermolecular hydrogen bonding, contributing to their stability and reactivity. Studies on related structures reveal the presence of intramolecular N-H...O bonds, which are almost planar, indicating a strong influence on the molecular conformation and potentially on the biological activity of these compounds (Wu et al., 2005).

Chemical Reactions and Properties

The reactivity of pyrazolo[1,5-a]pyrimidines includes the formation of derivatives through reactions with various reagents. For instance, ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates can react with reagents containing a primary amino group to yield a variety of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, showcasing the versatility of these compounds in chemical synthesis (Bruni et al., 1996).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives can vary widely depending on the specific substituents and structural modifications. These compounds generally have moderate to good solubility in common organic solvents, and their melting points can vary significantly, influenced by the nature and position of substituents.

Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine derivatives exhibit a range of chemical properties, including antimicrobial and insecticidal activities. Their chemical behavior is influenced by the presence of various functional groups, which can undergo a variety of chemical reactions, including cyclocondensation, acylation, and reactions with hydrazine hydrate. These properties make them valuable for further development and application in various fields (Deohate & Palaspagar, 2020).

Aplicaciones Científicas De Investigación

Insecticidal and Antibacterial Potential : A study conducted by Deohate and Palaspagar (2020) explored the insecticidal and antibacterial potential of pyrimidine linked pyrazole derivatives, which are closely related to the compound . These compounds were evaluated against Pseudococcidae insects and selected microorganisms, demonstrating their potential in pest control and microbial inhibition applications (Deohate & Palaspagar, 2020).

Potential in Anticancer Research : A variety of pyrazole derivatives, including those structurally similar to the given compound, have been synthesized and evaluated for their anticancer potential. For instance, Abdellatif et al. (2014) studied pyrazolo[3,4-d]pyrimidin-4-one derivatives and found significant antitumor activity against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

Antimicrobial and Antifungal Properties : Studies have shown that novel pyrazole derivatives possess antimicrobial and antifungal properties. For example, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized new pyrazole derivatives and evaluated their in vitro antimicrobial and anticancer activity, discovering that these compounds have good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Role in Neuropharmacology : Ivachtchenko et al. (2013) synthesized a series of pyrazolo[1,5-a]pyrimidines and studied their 5-HT6 antagonist activity, which is significant for neuropharmacological applications. These compounds were found to be active at the picomolar level, indicating their potential as potent serotonin 5-HT6 receptor antagonists (Ivachtchenko et al., 2013).

Potential in Tuberculosis Treatment : Vavaiya et al. (2022) developed pyrazole-pyrimidine hybrid motifs and evaluated their anti-tubercular activities. These compounds demonstrated significant activity against Mycobacterium tuberculosis, suggesting their potential use in tuberculosis treatment (Vavaiya et al., 2022).

Propiedades

IUPAC Name |

5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c1-5-11-6-13(15-7-12-16-10(4)21-19-12)20-14(17-11)8(2)9(3)18-20/h6,15H,5,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQRJTMRTGDZGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C(=NN2C(=C1)NCC3=NOC(=N3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)

![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5572099.png)

![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)

![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)

![2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)

![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)

![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)